
CAPS
Übersicht
Beschreibung
CAPS (the COPD and Asthma Physiology Score) is a clinical scoring system designed to assess disease severity and predict outcomes in patients with acute exacerbations of chronic obstructive pulmonary disease (AECOPD) and comorbid conditions such as type II respiratory failure. It integrates physiological parameters, including lung function, inflammatory markers, and clinical outcomes, to provide a quantitative evaluation of patient status. Studies demonstrate that this compound is particularly useful for stratifying high-risk patients requiring intensive care or non-invasive ventilation (NIV) and for guiding long-term prognosis assessments . For example, a this compound score ≥35 is strongly associated with elevated mortality rates, prolonged ICU stays, and poorer post-discharge quality of life .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylamino)propanesulfonic acid typically involves the reaction of cyclohexylamine with 1,3-propanesultone. The reaction proceeds under mild conditions, often in the presence of a solvent such as N,N-dimethylformamide (DMF). The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of 3-(cyclohexylamino)propanesulfonic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(Cyclohexylamino)propansulfonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Untersuchungen zu ihren Oxidationsprodukten begrenzt sind.
Reduktion: Reduktionsreaktionen sind für diese Verbindung aufgrund ihrer stabilen Struktur weniger verbreitet.
Substitution: Die Sulfonsäuregruppe kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Nukleophile.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die bei Reaktionen mit 3-(Cyclohexylamino)propansulfonsäure verwendet werden, umfassen starke Säuren und Basen, Oxidationsmittel und Nukleophile. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, umfassen aber typischerweise kontrollierte Temperaturen und Lösungsmittelsysteme .
Hauptprodukte
Die Hauptprodukte, die aus Reaktionen mit 3-(Cyclohexylamino)propansulfonsäure gebildet werden, hängen von der jeweiligen Reaktionsart ab. Beispielsweise können Substitutionsreaktionen Derivate mit modifizierten Sulfonsäuregruppen ergeben .
Wissenschaftliche Forschungsanwendungen
Clinical Applications of CAPS
1.1 Therapeutic Interventions
This compound has been the subject of extensive research concerning its treatment options. The primary therapeutic agent used is Canakinumab , a monoclonal antibody that targets interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine involved in the pathogenesis of this compound. Clinical studies have demonstrated that Canakinumab significantly reduces the frequency of fever attacks and improves overall quality of life for patients with this compound .
Table 1: Efficacy of Canakinumab in this compound Treatment
1.2 Neurological Outcomes
Neurological involvement is prevalent among this compound patients, with studies indicating that approximately 71% exhibit neurological symptoms such as headaches and sensorineural hearing loss . The efficacy of Canakinumab in alleviating these symptoms has been documented, emphasizing the need for ongoing neurological assessment in this patient population.
Diagnostic Applications
2.1 Genetic Testing and Biomarkers
Genetic testing plays a critical role in diagnosing this compound. The identification of mutations in the NLRP3 gene is pivotal for confirming a diagnosis. Furthermore, biomarkers such as elevated levels of IL-1β can assist in monitoring disease activity and treatment response .
Table 2: Genetic Markers Associated with this compound
Genetic Mutation | Associated Symptoms | Diagnostic Method |
---|---|---|
NLRP3 | Recurrent fevers, rash | Genetic sequencing |
IL-1β | Systemic inflammation | Serum cytokine assay |
Research Methodologies
3.1 Cleaved Amplified Polymorphic Sequences (this compound)
In genetic research, Cleaved Amplified Polymorphic Sequences (this compound) are utilized to analyze genetic polymorphisms associated with various conditions, including this compound-related disorders. This technique involves amplifying DNA fragments and digesting them with restriction enzymes to identify variations .
Table 3: Advantages of this compound Technique
Feature | Description |
---|---|
Co-dominance | Allows for the identification of both alleles |
Ease of interpretation | Simple scoring and interpretation of genotypes |
Non-radioactive | Safe for clinical applications without radioactive materials |
Wirkmechanismus
The mechanism of action of 3-(cyclohexylamino)propanesulfonic acid primarily involves its buffering capacity. It stabilizes the pH of solutions within its working range, thereby maintaining the optimal conditions for enzymatic and biochemical reactions. The compound interacts with hydrogen ions, either accepting or donating them to resist changes in pH .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Scoring Systems
CAPS vs. APACHE II
APACHE II (Acute Physiology and Chronic Health Evaluation II) is a widely used critical care scoring system that evaluates acute physiological derangements, age, and chronic health conditions.
Key Findings :
- This compound outperforms APACHE II in specificity for COPD-related outcomes. For instance, this compound ≥35 correlates with higher inflammatory markers (CRP, IL-6) and worse post-NIV lung function recovery, whereas APACHE II lacks this granularity .
- APACHE II has superior calibration (AUC 0.868 vs. This compound 0.785) for predicting mortality in mixed ICU populations but may overcomplicate AECOPD assessments .
This compound vs. APACHE III
APACHE III refines APACHE II with additional variables but is less frequently used in respiratory cohorts due to its complexity. In a study of 90 AECOPD patients, this compound and APACHE III showed comparable mortality discrimination (AUC 0.835 vs. 0.81), but this compound required fewer parameters, enhancing clinical utility .
This compound vs. CPIS (Clinical Pulmonary Infection Score)
CPIS focuses on ventilator-associated pneumonia, while this compound targets COPD/asthma exacerbations. This compound integrates dynamic markers like IL-6 and post-NIV lung function, whereas CPIS relies on static radiologic and microbiologic data .
Research Findings and Clinical Implications
- Prognostic Value: this compound ≥35 predicts a 72.1% mortality rate in AECOPD patients, compared to 13.3% for scores <35 . Survivors with this compound <35 exhibit better 1-month quality-of-life scores (e.g., 45% improvement in physical function vs. 28% in this compound ≥35) .
- Economic Impact: High this compound scores correlate with increased hospitalization costs (average ¥32,240 vs. ¥12,150 for this compound <35) and longer ICU stays (34.1 days vs. 12.2 days) .
Biologische Aktivität
Capsaicin, the active compound found in chili peppers, is known for its pungent flavor and numerous biological activities. This article provides a comprehensive overview of the biological effects of capsaicin, including its antioxidant, anti-inflammatory, anticancer, and metabolic properties. The analysis is supported by data tables and recent research findings.
Overview of Capsaicin
Capsaicin (chemical structure: C18H27NO3) is a capsaicinoid that primarily acts on the TRPV1 receptor, which is involved in pain sensation and thermoregulation. Its biological activities have made it a subject of extensive research in pharmacology and nutrition.
1. Antioxidant Activity
Capsaicin exhibits significant antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This activity is crucial for preventing cellular damage associated with various diseases.
- Mechanism : Capsaicin enhances the expression of antioxidant enzymes and reduces lipid peroxidation.
- References : Studies indicate that capsaicin can prevent oxidative damage induced by gamma radiation .
2. Anti-inflammatory Effects
Capsaicin has been shown to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes.
- Mechanism : It inhibits the nuclear factor kappa B (NF-κB) pathway, reducing inflammation markers such as COX-2 and TNF-α.
- References : Research highlights its role in managing conditions like arthritis and other inflammatory diseases .
3. Anticancer Properties
Capsaicin demonstrates potential anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Mechanism : It affects multiple signaling pathways, including the inhibition of STAT3 and AP-1 pathways.
- Case Studies : In vitro studies have shown that capsaicin can suppress the growth of various cancer cell lines, including breast, prostate, and colorectal cancers .
4. Metabolic Effects
Recent studies suggest that capsaicin may play a role in metabolic regulation, potentially aiding in weight management and glucose metabolism.
- Mechanism : Capsaicin promotes thermogenesis via activation of TRPV1 receptors, leading to increased energy expenditure.
- References : Clinical trials indicate that capsaicin supplementation can improve insulin sensitivity and reduce body fat .
Table 1: Summary of Biological Activities of Capsaicin
Activity Type | Mechanism | References |
---|---|---|
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Inhibits NF-κB pathway | |
Anticancer | Induces apoptosis | |
Metabolic Regulation | Activates TRPV1 for thermogenesis |
Table 2: Clinical Studies on Capsaicin's Effects
Study Focus | Outcome | Reference |
---|---|---|
Weight Loss | Significant reduction in body fat | |
Cancer Cell Lines | Inhibition of growth in vitro | |
Insulin Sensitivity | Improved response post-supplementation |
Case Study 1: Capsaicin in Cancer Treatment
A study published in Cancer Letters examined the effects of capsaicin on human breast cancer cells. The results showed that capsaicin treatment led to a significant decrease in cell viability and induced apoptosis through caspase activation.
Case Study 2: Capsaicin for Weight Management
A randomized controlled trial assessed the impact of capsaicin supplementation on weight loss among obese individuals. Participants who consumed capsaicin daily experienced a notable reduction in body mass index (BMI) compared to the control group.
Q & A
How can researchers formulate rigorous research questions for CAPS-aligned studies?
Basic Question To formulate research questions for this compound studies, use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with practical and academic goals . Begin with a systematic literature review to identify gaps in community-academic collaboration or HIV prevention strategies . For example, a question like "How do power dynamics in this compound influence the validity of participatory research outcomes?" addresses feasibility (via existing this compound frameworks) and novelty (by exploring understudied power structures). Use tools like PICO (Population, Intervention, Comparison, Outcome) to narrow scope .
Q. What experimental design principles are critical for this compound-based studies?
Basic Question
Adopt mixed-methods designs to balance quantitative metrics (e.g., intervention efficacy) and qualitative insights (e.g., community feedback) . For this compound HIV prevention studies, use randomized controlled trials (RCTs) with stratified sampling to account for demographic variability . Ensure reproducibility by detailing protocols for data collection (e.g., surveys, focus groups) and analysis pipelines (e.g., Kieker framework for provenance tracking in technical this compound architectures) .
Q. How should researchers address contradictory data in this compound-driven experiments?
Advanced Question
Contradictions often arise from mismatched stakeholder priorities or methodological biases. Apply triangulation by cross-verifying data sources:
- Compare quantitative outcomes (e.g., HIV incidence rates) with qualitative community feedback .
- Use statistical tools like Cohen’s kappa to measure inter-rater reliability in qualitative coding .
- Revisit recruitment strategies to ensure participant diversity aligns with research goals (e.g., CASP checklist for evaluating representativeness) .
Q. What methodologies ensure rigor in this compound-related systematic reviews?
Basic Question
Follow PRISMA guidelines to structure reviews . For this compound, include criteria like:
- Inclusion of studies with shared decision-making between academic and community partners .
- Exclusion of non-peer-reviewed or non-empirical sources .
Use tools like NVivo for thematic analysis and ensure transparency by documenting search strings (e.g., "community-academic partnerships AND HIV prevention") across databases like PubMed and PsycInfo .
Q. How can researchers evaluate the longitudinal impact of this compound interventions?
Advanced Question
Implement cohort studies with staggered data collection phases:
- Baseline : Measure pre-intervention metrics (e.g., community trust levels, HIV awareness).
- Mid-term : Use mixed methods (surveys + interviews) to assess interim outcomes .
- Post-intervention : Apply survival analysis to track long-term efficacy .
Leverage this compound’ integrated provenance archives to maintain data integrity over time .
Q. What strategies mitigate bias in this compound participatory research?
Advanced Question
- Blinding : Separate data collectors from analysts to reduce confirmation bias .
- Stakeholder audits : Involve community partners in reviewing interpretation of qualitative data .
- Counterfactual analysis : Compare outcomes with control groups not exposed to this compound interventions .
Q. How to align data collection instruments with this compound research objectives?
Basic Question
- Design surveys using Likert scales for quantifiable metrics (e.g., "On a scale of 1–5, how involved did you feel in decision-making?") .
- Validate instruments via pilot testing with a subset of the target population .
- For technical this compound frameworks, use predefined Kieker filters to isolate relevant provenance data .
Q. What ethical considerations are paramount in this compound studies?
Basic Question
- Obtain informed consent that clarifies community co-ownership of data .
- Ensure anonymity in datasets, especially for stigmatized populations (e.g., HIV-positive participants) .
- Adhere to IRB protocols for collaborative research, emphasizing reciprocity in resource sharing .
Q. How to optimize interdisciplinary collaboration in this compound projects?
Advanced Question
- Establish shared terminology early (e.g., define "community engagement" operationally) .
- Use collaborative software like REDCap for real-time data sharing between academic and community teams .
- Schedule iterative feedback loops (e.g., annual this compound summer workshops) to refine hypotheses .
Q. What advanced statistical methods are suited for this compound data analysis?
Advanced Question
- Multilevel modeling : Account for nested data (e.g., individuals within communities) .
- Machine learning : Apply clustering algorithms to identify patterns in large-scale provenance datasets .
- Structural equation modeling (SEM) : Test theoretical frameworks linking this compound processes to outcomes .
Eigenschaften
IUPAC Name |
3-(cyclohexylamino)propane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWWRFATQTVXHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061554 | |
Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11432 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1135-40-6 | |
Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CAPS | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(cyclohexylamino)propanesulfonic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Propanesulfonic acid, 3-(cyclohexylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclohexylaminopropane-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(CYCLOHEXYLAMINO)PROPANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W981O1LXP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.